molecular formula C17H17ClFNO B291652 4-tert-butyl-N-(3-chloro-4-fluorophenyl)benzamide

4-tert-butyl-N-(3-chloro-4-fluorophenyl)benzamide

Cat. No. B291652
M. Wt: 305.8 g/mol
InChI Key: MWXIYJAFHFHGHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-butyl-N-(3-chloro-4-fluorophenyl)benzamide, also known as BCF-3, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BCF-3 is a small molecule that has been synthesized through various methods and has been shown to have promising effects on several biological pathways and systems.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(3-chloro-4-fluorophenyl)benzamide is not fully understood, but it has been shown to interact with several biological pathways and systems. 4-tert-butyl-N-(3-chloro-4-fluorophenyl)benzamide has been shown to inhibit the activity of enzymes involved in cancer cell growth and metabolism, leading to cell death. Additionally, 4-tert-butyl-N-(3-chloro-4-fluorophenyl)benzamide has been shown to reduce inflammation and oxidative stress, which are key factors in neurodegenerative diseases.
Biochemical and Physiological Effects
4-tert-butyl-N-(3-chloro-4-fluorophenyl)benzamide has been shown to have several biochemical and physiological effects on the body. In cancer cells, 4-tert-butyl-N-(3-chloro-4-fluorophenyl)benzamide has been shown to induce apoptosis, inhibit cell proliferation, and reduce the activity of enzymes involved in cancer cell growth and metabolism. In neurodegenerative diseases, 4-tert-butyl-N-(3-chloro-4-fluorophenyl)benzamide has been shown to reduce oxidative stress and inflammation, which are key factors in the progression of these diseases. Additionally, 4-tert-butyl-N-(3-chloro-4-fluorophenyl)benzamide has been shown to have potential therapeutic effects on metabolic disorders such as obesity and diabetes.

Advantages and Limitations for Lab Experiments

One advantage of using 4-tert-butyl-N-(3-chloro-4-fluorophenyl)benzamide in lab experiments is its small molecular size, which allows for easy penetration of cell membranes and access to intracellular targets. Additionally, 4-tert-butyl-N-(3-chloro-4-fluorophenyl)benzamide has been shown to have low toxicity in vitro and in vivo, making it a potentially safe therapeutic agent. However, one limitation of using 4-tert-butyl-N-(3-chloro-4-fluorophenyl)benzamide in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on 4-tert-butyl-N-(3-chloro-4-fluorophenyl)benzamide. One area of interest is the development of 4-tert-butyl-N-(3-chloro-4-fluorophenyl)benzamide analogs with improved solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of 4-tert-butyl-N-(3-chloro-4-fluorophenyl)benzamide and its potential therapeutic applications in various fields of research. Finally, clinical trials are needed to determine the safety and efficacy of 4-tert-butyl-N-(3-chloro-4-fluorophenyl)benzamide in humans.

Synthesis Methods

4-tert-butyl-N-(3-chloro-4-fluorophenyl)benzamide can be synthesized through various methods, including a one-pot synthesis method using tert-butylamine, 3-chloro-4-fluoroaniline, and benzoyl chloride. This method involves the reaction of these three compounds in the presence of a base and a catalyst to produce 4-tert-butyl-N-(3-chloro-4-fluorophenyl)benzamide in high yields.

Scientific Research Applications

4-tert-butyl-N-(3-chloro-4-fluorophenyl)benzamide has been studied for its potential therapeutic applications in various fields of research. In cancer research, 4-tert-butyl-N-(3-chloro-4-fluorophenyl)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurodegenerative disease research, 4-tert-butyl-N-(3-chloro-4-fluorophenyl)benzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. Additionally, 4-tert-butyl-N-(3-chloro-4-fluorophenyl)benzamide has been studied for its potential use in treating metabolic disorders such as obesity and diabetes.

properties

Molecular Formula

C17H17ClFNO

Molecular Weight

305.8 g/mol

IUPAC Name

4-tert-butyl-N-(3-chloro-4-fluorophenyl)benzamide

InChI

InChI=1S/C17H17ClFNO/c1-17(2,3)12-6-4-11(5-7-12)16(21)20-13-8-9-15(19)14(18)10-13/h4-10H,1-3H3,(H,20,21)

InChI Key

MWXIYJAFHFHGHW-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)Cl

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)Cl

Origin of Product

United States

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